molecular formula C23H17NO4 B2448605 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide CAS No. 392249-70-6

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide

Cat. No.: B2448605
CAS No.: 392249-70-6
M. Wt: 371.392
InChI Key: RKNJCEXMFOCXHB-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an anthraquinone moiety linked to a phenoxypropanamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide typically involves the reaction of 1-aminoanthraquinone with 3-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone group to anthracene derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted phenoxypropanamide derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The phenoxypropanamide group may enhance the compound’s binding affinity to its targets, increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • 1-aminoanthraquinone derivatives

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is unique due to the presence of the phenoxypropanamide group, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H13N1O3
  • Molecular Weight : 271.28 g/mol
  • CAS Number : 33274-19-9
  • Appearance : Solid, typically a white to light yellow powder
  • Solubility : Insoluble in water but soluble in organic solvents like benzene and toluene

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is believed to exhibit antioxidant , anti-inflammatory , and anticancer properties. Its structure allows it to participate in electron transfer processes, which can mitigate oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular systems. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in tumor growth

For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong scavenging effect comparable to established antioxidants like ascorbic acid .
  • Anticancer Effects :
    • In vitro studies reported that the compound induced apoptosis in cancer cell lines through activation of caspase pathways. This was particularly noted in a study involving human lung cancer cells (A549), where the compound triggered apoptotic markers after 24 hours of treatment .
  • Inflammation Modulation :
    • Another research highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantScavenging of free radicals
AnticancerInhibition of cell proliferation
Apoptosis InductionActivation of caspase pathways
Inflammation ModulationDecrease in pro-inflammatory cytokines

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJCEXMFOCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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